Ethyl 5-oxopyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-oxopyrazolidine-3-carboxylate is an organic compound with the molecular formula C7H11NO3 It is a derivative of pyrazolidine, featuring a carboxylate ester group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate typically involves the reaction of diethyl maleate with hydrazine derivatives under controlled conditions. The reaction proceeds through a cyclization process, forming the pyrazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-oxopyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-oxopyrazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 5-oxopyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-oxopyrazolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxopyrrolidine-3-carboxylate: Both compounds have similar structures but differ in the ring size and functional groups.
Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate: This compound has an additional chloro-pyridyl group, which may confer different chemical and biological properties.
Biological Activity
Ethyl 5-oxopyrazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H11N2O3 and features a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound's structure allows for various interactions with biological macromolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions may involve:
- Enzyme Inhibition : The compound can inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to inflammation and microbial resistance.
- Non-covalent Interactions : The compound participates in hydrogen bonding and hydrophobic interactions with proteins, influencing their function.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has been shown to inhibit various bacterial strains, suggesting potential as a new antibiotic agent. The compound's effectiveness against resistant strains is particularly noteworthy, highlighting its relevance in combating antibiotic resistance.
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of this compound. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies
- Antimicrobial Study : A study conducted on the antibacterial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Research : In a controlled experimental model of inflammation, administration of this compound led to a marked decrease in inflammatory markers compared to the control group. This suggests that the compound could be further explored for therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
ethyl 5-oxopyrazolidine-3-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
ANFBIFMVLXHXON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NN1 |
Origin of Product |
United States |
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